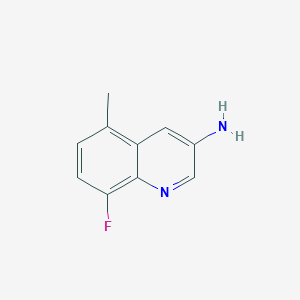

8-Fluoro-5-methylquinolin-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H9FN2 |

|---|---|

Molecular Weight |

176.19 g/mol |

IUPAC Name |

8-fluoro-5-methylquinolin-3-amine |

InChI |

InChI=1S/C10H9FN2/c1-6-2-3-9(11)10-8(6)4-7(12)5-13-10/h2-5H,12H2,1H3 |

InChI Key |

GNFAZASKOXJYKW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=C(C=NC2=C(C=C1)F)N |

Origin of Product |

United States |

Synthetic Methodologies for 8 Fluoro 5 Methylquinolin 3 Amine and Analogous Structures

Strategies for Quinoline (B57606) Core Construction

The assembly of the quinoline nucleus is a foundational aspect of synthesizing compounds like 8-Fluoro-5-methylquinolin-3-amine. Chemists have developed a wide array of strategies, from venerable name reactions to modern catalytic systems, to construct this important heterocyclic scaffold. researchgate.net

Classical and Contemporary Cyclization Reactions (e.g., Skraup Reaction)

For over a century, classical cyclization reactions have been the cornerstone of quinoline synthesis. The Skraup reaction, first reported by Czech chemist Zdenko Hans Skraup in 1880, is the archetypal method. wikipedia.orgnih.gov It traditionally involves heating an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene (B124822) to produce quinoline. wikipedia.orgnumberanalytics.com The mechanism proceeds through several key steps:

Dehydration: Concentrated sulfuric acid dehydrates glycerol to form the reactive α,β-unsaturated aldehyde, acrolein. numberanalytics.compharmaguideline.com

Michael Addition: The aniline derivative performs a conjugate addition to acrolein. pharmaguideline.com

Cyclization and Dehydration: The resulting intermediate undergoes an acid-catalyzed cyclization and dehydration to form a 1,2-dihydroquinoline. numberanalytics.com

Oxidation: The dihydroquinoline is oxidized to the aromatic quinoline product. numberanalytics.com

Despite its historical significance, the conventional Skraup synthesis is often hampered by harsh conditions, including high temperatures and the use of strong acids, which can lead to violent reactions and the formation of thick tar, complicating product extraction and lowering yields. nih.govresearchgate.net

Over the years, numerous variations have been developed to improve upon the Skraup synthesis and to allow for the creation of substituted quinolines. These contemporary adaptations often use different starting materials to achieve greater control over the final structure.

| Reaction Name | Description | Starting Materials | Product Type |

| Skraup Reaction | The archetypal synthesis involving the reaction of an aniline with glycerol and an oxidizing agent in acid. wikipedia.orgnih.gov | Aniline, Glycerol, Oxidizing Agent, H₂SO₄ | Heteroring-unsubstituted quinolines. nih.gov |

| Doebner–Von Miller Reaction | A variation of the Skraup method that uses α,β-unsaturated aldehydes or ketones instead of glycerol. nih.gov | Aniline, α,β-Unsaturated Aldehyde/Ketone, Acid | 2- and/or 4-substituted quinolines. nih.gov |

| Conrad–Limpach Reaction | Involves the reaction of anilines with β-ketoesters under acidic conditions. nih.gov | Aniline, β-Ketoester, Acid | 2- and 3-substituted quinolin-4-ols. nih.gov |

| Friedländer Synthesis | A condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group adjacent to a carbonyl. | 2-Aminoaryl Aldehyde/Ketone, Methylene Ketone/Aldehyde | Substituted quinolines. researchgate.net |

| Povarov Reaction | A multicomponent reaction that typically involves an aniline, an aldehyde, and an activated alkene to form tetrahydroquinolines, which can then be oxidized to quinolines. researchgate.netnih.gov | Aniline, Aldehyde, Activated Alkene | 2-Arylquinolines. nih.gov |

Metal-Catalyzed Annulation and Coupling Approaches (e.g., Palladium-catalyzed, Rhodium(III)-catalyzed C-H functionalization)

Transition-metal catalysis has revolutionized quinoline synthesis, offering milder reaction conditions, greater functional group tolerance, and novel pathways for bond formation. nih.govnih.gov Palladium and rhodium are among the most extensively used metals for this purpose. nih.govnih.gov

Palladium-Catalyzed Syntheses: Palladium catalysts are highly versatile and have been employed in numerous strategies to construct the quinoline core. nih.gov These methods often involve cross-coupling and annulation reactions that allow for the rapid assembly of complex molecules from simple precursors. nih.govnih.gov Key approaches include:

Oxidative Cyclization: A process for quinoline synthesis has been described involving the palladium-catalyzed oxidative cyclization of aryl allyl alcohols and anilines, which proceeds without the need for acids or bases. rsc.org

Cascade Reactions: An efficient synthesis of quinolines has been achieved through a palladium-catalyzed cascade reaction of o-aminocinnamonitriles with arylhydrazines, which involves a denitrogenative addition followed by intramolecular cyclization. nih.gov

Isocyanide Insertion/[4+1] Cyclization: A novel strategy uses a palladium catalyst to directly activate the C(sp²)–H bonds of aromatic substrates, followed by isocyanide insertion and a [4+1] cyclization to build the quinoline ring system in a single step. rsc.org

Rhodium(III)-Catalyzed C-H Functionalization: Rhodium(III) catalysts are particularly effective for the direct functionalization of C-H bonds, a process that avoids the need for pre-functionalized starting materials. acs.orgnih.gov This atom-economical approach allows for the regioselective introduction of substituents onto the quinoline scaffold.

C-8 Position Functionalization: A significant development is the Rh(III)-catalyzed direct alkylation and alkynylation at the C-8 position of quinoline N-oxides. acs.orgnih.gov This reaction proceeds with high efficiency and excellent regioselectivity at room temperature, using the N-oxide group as a directing group. acs.orgnih.gov

C-H Methylation: A highly regioselective rhodium(III)-catalyzed C-H methylation of 8-methylquinolines has been reported, demonstrating the ability to functionalize C(sp³)-H bonds. researchgate.nettuwien.at

Other transition metals, such as cobalt and copper, have also been successfully used in catalytic cycles for quinoline synthesis. mdpi.comnih.gov

| Catalyst Type | Reaction Strategy | Key Features |

| Palladium | Oxidative cyclization, Cascade reactions, C-H activation/[4+1] cyclization. nih.govrsc.orgrsc.org | Mild conditions, high tolerance for diverse functional groups, rapid construction of complex molecules. nih.gov |

| Rhodium(III) | C-H activation/functionalization (e.g., alkylation, alkynylation, methylation). acs.orgnih.govresearchgate.net | High regioselectivity (e.g., at C-8), operates under mild conditions, direct functionalization without pre-activation. acs.orgtuwien.at |

| Cobalt(III) | [3+3] Cyclization of acetophenone (B1666503) and aniline via C-H bond activation. mdpi.com | Broad functional group tolerance, high yields. mdpi.com |

| Copper | Dehydrogenative coupling, one-pot Friedländer synthesis. nih.gov | Often uses reusable nanoparticle catalysts, can be performed in water. nih.gov |

Main Group Metal Lewis Acid Catalysis in Quinoline Synthesis

While transition metals are prominent, Lewis acids derived from main group metals also play a crucial role in catalyzing quinoline synthesis. These catalysts function by activating substrates, typically by coordinating to a lone pair of electrons on a nitrogen or oxygen atom, which facilitates the key bond-forming cyclization steps.

A convenient one-pot method for synthesizing substituted quinolines has been developed using the main group metal Lewis acid aluminum chloride (AlCl₃) in the presence of an oxidant. researchgate.net Another notable example is the use of tin(II) chloride dihydrate (SnCl₂·2H₂O) as an effective precatalyst for the rapid, one-pot synthesis of 2-substituted quinolines. nih.gov This latter reaction proceeds via a three-component reaction of an aniline, an aldehyde, and ethyl 3,3-diethoxypropionate in water. nih.gov

Accelerated and Eco-Friendly Synthetic Protocols (e.g., Ultrasound-Assisted Synthesis, Mechanochemical Ball Milling)

In response to the growing demand for sustainable chemical processes, researchers have developed accelerated and environmentally friendly methods for quinoline synthesis that reduce reaction times, energy consumption, and the use of hazardous solvents. rsc.orgacs.org

Ultrasound-Assisted Synthesis: The application of ultrasound irradiation provides a powerful alternative to conventional thermal heating for promoting chemical reactions. rsc.orgnih.gov This technique, known as sonochemistry, uses the energy from acoustic cavitation to create localized high-temperature and high-pressure zones, which can dramatically accelerate reaction rates. rsc.org Ultrasound-assisted methods for quinoline synthesis have demonstrated significant advantages, including:

Drastically reduced reaction times. nih.gov

Higher product yields. nih.gov

Lower energy consumption. rsc.org

Reduced need for solvents, aligning with the principles of green chemistry. nih.gov

Successful examples include the synthesis of hybrid quinoline-imidazole derivatives and the SnCl₂·2H₂O-catalyzed synthesis of quinolines in water. nih.govrsc.org

Mechanochemical Ball Milling: Mechanochemistry is a solvent-free or minimal-solvent technique where mechanical force, generated by grinding or milling, is used to initiate and drive chemical reactions. acs.orgorganic-chemistry.org This approach is a prime example of green chemistry, as it often eliminates the need for bulk solvents and external heating. researchgate.nettuwien.at Ball milling has been successfully applied to the synthesis of quinoline-related heterocycles and for the functionalization of the quinoline core. tuwien.atacs.org For instance, a highly regioselective Rh(III)-catalyzed C-H methylation of 8-methylquinolines has been achieved using mechanochemical ball milling, which significantly reduces the reaction time compared to the equivalent solvent-based method. researchgate.nettuwien.at In some cases, the reaction can even be performed with a simple mortar and pestle, highlighting the operational simplicity of this sustainable approach. researchgate.nettuwien.at

Introduction of Fluorine Substituents onto the Quinoline Nucleus

The introduction of fluorine atoms into the quinoline ring is a critical step in the synthesis of this compound and is a widely used strategy in medicinal chemistry to enhance the pharmacological properties of a molecule. mdpi.comgoogle.com The unique properties of fluorine, such as its high electronegativity and small size, can significantly alter a compound's lipophilicity, metabolic stability, and binding affinity. mdpi.comgoogle.com The development of fluoroquinolones, a major class of antibiotics, was a direct result of introducing a fluorine atom, typically at the C6 position, onto the quinolone core. wikipedia.orgmdpi.com

Regioselective Fluorination Techniques

Achieving regioselectivity—the ability to introduce a fluorine atom at a specific position on the quinoline ring—is a significant synthetic challenge. nih.gov Various methods have been developed to control the position of fluorination.

Direct Fluorination with Elemental Fluorine: The direct reaction of quinoline derivatives with elemental fluorine (F₂) is a powerful but challenging method due to the high reactivity of fluorine. To control the reaction, it is often performed in acidic media or in the presence of iodine. researchgate.netrsc.org For example, using fluorine-iodine mixtures can lead to the selective formation of 2-fluoroquinolines at room temperature. rsc.org

Electrochemical Fluorination: This technique uses an electric current to generate the fluorinating species. Anodic oxidation of quinolines in the presence of hydrogen fluoride-pyridine (HF:pyridine) as both the reagent and supporting electrolyte has been shown to produce 5,8-difluorinated quinolines. researchgate.net

Nucleophilic Fluorination: Introducing a fluoride (B91410) anion (F⁻) into an electron-deficient ring system like quinoline is difficult because the intermediate formed tends to eliminate the fluoride ion rather than a hydride to form the final product. nih.gov However, advanced strategies have been developed to overcome this barrier. One such method involves an electron-transfer-enabled concerted nucleophilic fluorination, which avoids the formation of the unstable Meisenheimer intermediate and has shown success in the C4-selective fluorination of quinolines. nih.govacs.org

| Fluorination Method | Reagent(s) | Key Features / Regioselectivity |

| Direct Fluorination | Elemental Fluorine (F₂) / Iodine | Can achieve selective fluorination at the C2 position. rsc.org |

| Direct Fluorination in Acid | Elemental Fluorine (F₂) / H₂SO₄ | Can lead to mixtures of products fluorinated at the C5, C6, and C8 positions. researchgate.net |

| Electrochemical Fluorination | HF:Pyridine (B92270) | Can achieve regioselective 5,8-difluorination. researchgate.net |

| Concerted Nucleophilic Fluorination | Selectfluor / Photosensitizer | Enables nucleophilic fluorination, showing selectivity for the C4 position. nih.govacs.org |

Electrochemical Methods for Fluorine Incorporation

Electrochemical synthesis offers a unique approach for the incorporation of fluorine atoms into organic molecules. Anodic oxidation has been successfully employed for the fluorination of the quinoline ring. A notable method involves the regioselective 5,8-difluorination of quinolines. georgiasouthern.eduresearchgate.net This process is conducted in an undivided electrochemical cell equipped with both a platinum anode and cathode. researchgate.net A solution of HF:pyridine serves a dual role as the fluorinating reagent and the supporting electrolyte. georgiasouthern.eduresearchgate.net This technique allows for the electrolytic fluorination of various quinoline derivatives at room temperature, achieving moderate to good yields within a relatively short reaction time of about two hours. georgiasouthern.edu Recent studies have also explored the use of ionic liquids as media for selective electrochemical fluorination, aiming for more environmentally sustainable chemical processes.

Direct Electrophilic Fluorination Strategies

Direct electrophilic fluorination is a primary method for creating carbon-fluorine bonds on aromatic systems. However, its application to the quinoline ring can be challenging. The electrophilic substitution on an unsubstituted quinoline often results in poor selectivity, yielding a mixture of 5-, 6-, and 8-fluoro isomers. lookchem.com The reaction is typically performed in an acidic medium. researchgate.netlookchem.com

A range of modern electrophilic fluorinating agents, often referred to as N-F reagents, have been developed to offer safer and more selective alternatives to hazardous reagents like elemental fluorine. wikipedia.orgorganicreactions.org These reagents feature an electron-deficient fluorine atom attached to a nitrogen atom, which bears strong electron-withdrawing groups. wikipedia.org Despite these advances, achieving high regioselectivity on the quinoline core remains a significant challenge, with outcomes heavily dependent on the specific reagent and the substitution pattern of the quinoline substrate. researchgate.net For instance, direct fluorination of 8-methylquinoline (B175542) with elemental fluorine has been shown to produce a mixture containing the desired 5-fluoro-8-methylquinoline (B1589879) alongside a fluoro-ketone byproduct. lookchem.com

| Fluorinating Agent | Abbreviation | Class | Typical Application |

|---|---|---|---|

| 1-(Chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Cationic N-F Reagent | Widely used for fluorinating diverse substrates, including electron-rich aromatics. acsgcipr.orgresearchgate.net |

| N-Fluorobenzenesulfonimide | NFSI | Neutral N-F Reagent | An effective and commonly used reagent for electrophilic fluorination. wikipedia.org |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | Neutral N-F Reagent | Used in the fluorination of aryl metallic reagents. wikipedia.org |

| Elemental Fluorine (F₂) | - | Elemental Reagent | Highly reactive, often leading to low selectivity in quinoline fluorination. lookchem.com |

| Xenon Difluoride (XeF₂) | - | Inorganic Reagent | A selective monofluorinating agent, but its use is limited by instability and cost. wikipedia.org |

In addition to electrophilic pathways, a novel concept for the C-H fluorination of electron-deficient azaarenes like quinoline has been developed, involving a concerted nucleophilic aromatic substitution. nih.gov This method avoids the high-energy intermediates typical of electrophilic attack on such systems and has shown success in the nucleophilic oxidative fluorination of quinolines. nih.govacs.org

Introduction of Methyl Substituents to the Quinoline Framework

The installation of methyl groups onto the quinoline ring can be accomplished through either classical cyclization reactions that build the ring system with the methyl group already in place or by direct functionalization of a pre-formed quinoline.

Targeted Methylation Strategies

Targeted strategies often involve the synthesis of the quinoline ring from precursors that already contain the methyl group. For example, the Doebner-von Miller reaction, a classic method for quinoline synthesis, can produce 2-methylquinolines by condensing an aromatic amine with α,β-unsaturated aldehydes or ketones.

Another approach is the reductive N-methylation of quinolines, which specifically targets the nitrogen atom. A direct, one-pot synthesis of N-methyl-1,2,3,4-tetrahydroquinolines (MTHQs) can be achieved using methanol (B129727) as the source for both the methyl group and the hydrogen atoms. acs.org This transformation is effectively catalyzed by systems like SnOₓ-decorated Pt/Al₂O₃ and proceeds without the need for additional bases or additives. acs.org Similarly, paraformaldehyde and H₂ over a Pd/C catalyst can be used for this one-pot reductive N-methylation. While these methods are highly efficient for N-methylation, they concurrently reduce the aromatic pyridine ring to a tetrahydroquinoline.

C-H Functionalization for Methyl Group Introduction

Modern synthetic chemistry increasingly relies on C-H activation to directly introduce functional groups, thus avoiding the need for pre-functionalized substrates. While the direct C(sp²)–H methylation of the quinoline aromatic core is an ongoing area of research, significant progress has been made in the C–H functionalization of existing alkyl-substituted quinolines and quinoline N-oxides.

For instance, a rhodium(III)-catalyzed method has been described for the highly regioselective methylation of the unactivated C(sp³)–H bond of 8-methylquinolines. researchgate.net This reaction utilizes stable organoboron reagents, such as potassium methyltrifluoroborate or methylboronic acid, to achieve monomethylation at the primary C(sp³)–H bond. researchgate.net Similarly, cobalt catalysis has been employed for the late-stage C–H methylation of complex drug molecules. researchgate.net In another example, the C-8 position of quinoline N-oxides has been successfully methylated via C-H activation. researchgate.net These methods highlight the power of transition-metal catalysis to achieve selective functionalization at otherwise unreactive positions. rsc.orgnih.gov

| Substrate Type | Method | Catalyst/Reagent | Position Functionalized | Reference |

|---|---|---|---|---|

| 8-Methylquinoline | C(sp³)–H Methylation | Rh(III) / Potassium methyltrifluoroborate | Methyl group at C-8 | researchgate.net |

| Quinoline N-oxide | C(sp²)–H Methylation | Not specified | C-8 | researchgate.net |

| Quinoline | Reductive N-Methylation | Pt-SnOₓ/Al₂O₃ / Methanol | Nitrogen (with ring reduction) | acs.org |

| Quinoline | Reductive N-Methylation | Pd/C / Paraformaldehyde, H₂ | Nitrogen (with ring reduction) |

Formation of the Amino Group

Introducing an amino group is a critical step in synthesizing the target compound and its analogues. Several strategies exist for the amination of the quinoline ring system.

Amination Strategies for Quinoline Derivatives

The conversion of a quinoline derivative to an aminoquinoline can be achieved through several reliable methods. One prevalent strategy involves the use of quinoline N-oxides as precursors. The N-oxide group activates the C2 and C4 positions of the quinoline ring towards nucleophilic attack. beilstein-journals.org Deoxygenative C2-amination of quinoline N-oxides has been accomplished using reagents like tert-butylamine (B42293) in the presence of tosyl chloride (TsCl) or triflic anhydride. beilstein-journals.orgresearchgate.net Metal-free amidations have also been developed using arylsulfonamides in the presence of PhI(OAc)₂ and PPh₃. organic-chemistry.org Furthermore, copper-catalyzed systems provide a simple and efficient pathway for the direct amination of quinoline N-oxides under mild, oxidant-free conditions. acs.org

Another powerful technique is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. This method allows for the direct amination of electron-deficient nitroquinolines. nih.gov The reaction typically proceeds with high regioselectivity, with the amino group being introduced at the position ortho or para to the activating nitro group. researchgate.netcdnsciencepub.com For example, 5-nitroquinoline (B147367) is aminated predominantly at the C-6 position. researchgate.net

Finally, a straightforward and widely used method is the reduction of a nitroquinoline to the corresponding aminoquinoline. This transformation can be readily accomplished using various reducing agents, such as stannous chloride (SnCl₂), under mild conditions, and it tolerates a wide range of other functional groups.

| Method | Substrate | Key Reagents/Catalyst | Position of Amination | Reference |

|---|---|---|---|---|

| Deoxygenative Amination | Quinoline N-oxide | t-BuNH₂ / Ts₂O/TFA | C-2 | beilstein-journals.org |

| Dehydrogenative Coupling | Quinoline N-oxide | Copper catalyst / Aliphatic amines | C-2 | acs.org |

| Vicarious Nucleophilic Substitution (VNS) | Nitroquinoline | 4-Amino-1,2,4-triazole / K-tert-butoxide | Ortho/para to nitro group | researchgate.netcdnsciencepub.com |

| Nitro Group Reduction | Nitroquinoline | SnCl₂ (Stannous chloride) | Position of the nitro group |

Reductive Pathways for Amino Group Installation (e.g., reduction of nitro precursors)

A prevalent and highly effective strategy for introducing an amino group onto an aromatic ring, including the quinoline system, is through the reduction of a corresponding nitro-substituted precursor. This two-step approach involves the initial synthesis of the nitro-derivative followed by its conversion to the amine. For the target compound, this would necessitate the synthesis of 8-fluoro-5-methyl-3-nitroquinoline.

The reduction of nitroquinolines to their corresponding aminoquinolines can be achieved under mild conditions using various reducing agents, with stannous chloride (SnCl₂) in an acidic medium being a classic and reliable method. wikipedia.org This method is valued for its tolerance of other functional groups that may be present on the quinoline ring, such as halogens and alkyl substituents. wikipedia.org The reaction typically proceeds with high yields and offers a straightforward transformation. wikipedia.org An alternative approach involves the use of low-valent titanium reagents, which have been shown to induce intramolecular reductive cyclization of nitrocyano olefins to yield 2-aminoquinoline-3-carboxylic acid derivatives, highlighting the utility of reduction in forming amino-substituted quinolines. nih.gov

The primary challenge in this pathway lies in the regioselective nitration of the 8-fluoro-5-methylquinoline (B11917925) core to obtain the 3-nitro intermediate. The directing effects of the existing substituents—the activating methyl group at C5 and the deactivating but ortho-, para-directing fluorine at C8—and the quinoline nitrogen itself create a complex substitution pattern. nih.gov While nitration of quinoline itself typically yields a mixture of 5-nitro- and 8-nitroquinoline, the substitution pattern on the target's precursor is more complex. researchgate.netgoogle.com The nitration of 1-methyl-2-quinolone, for instance, can lead to nitration at the 3-, 6-, and 8-positions depending on the reaction conditions. nih.gov The synthesis of 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid demonstrates that nitration of a pre-existing quinolone structure is a viable strategy for introducing a nitro group at the 8-position. nih.gov

Table 1: General Conditions for Reductive Conversion of Nitro-Quinolines to Amino-Quinolines This table presents illustrative reaction conditions for the reduction of nitro-quinoline precursors to their corresponding amines, based on established methodologies for analogous structures.

| Precursor Type | Reagents & Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|

| Nitroquinoline | SnCl₂, HCl, Ethanol, Reflux | Aminoquinoline | Up to 86% | wikipedia.org |

| 6-Nitroquinolone | Na₂S₂O₄, THF/H₂O | 5-Amino-8-ol | - | nih.gov |

| Nitro-Quinolone | Pd/C, H₂ (balloon), Methanol | Amino-Quinolone | - | google.com |

Nucleophilic Substitution Reactions with Nitrogen-Centered Nucleophiles

The direct displacement of a leaving group, such as a halogen, from the quinoline nucleus by a nitrogen-centered nucleophile is a cornerstone of quinoline functionalization. This approach, operating via a nucleophilic aromatic substitution (SNAr) mechanism, is particularly effective for positions activated by the ring nitrogen, namely the 2- and 4-positions. youtube.com The synthesis of 4-aminoquinolines, for example, is commonly achieved through the reaction of 4-chloroquinolines with various amines. researchgate.net

For the synthesis of this compound, this strategy would ideally involve the reaction of a 3-halo-8-fluoro-5-methylquinoline (e.g., where the halo is Cl or Br) with an ammonia (B1221849) equivalent or another nitrogen nucleophile. However, the 3-position of the quinoline ring is not as activated towards SNAr as the 2- and 4-positions, making direct substitution more challenging. youtube.com Despite this, nucleophilic substitution reactions on quinolines are not strictly limited to the activated positions. The reaction of fluorinated quinolines with nitrogen-centered nucleophiles like ammonia or piperidine (B6355638) can lead to the substitution of fluorine atoms on the benzene (B151609) ring, demonstrating that under the right conditions, other positions can be functionalized. chemsynthesis.com

A successful application of this method would depend on the availability of the 3-halo precursor. A patent describing the synthesis of 3-aminoquinoline-5-carboxylic acid methyl ester from 3-amino-5-bromoquinoline highlights that functionalization at the 3-position can be achieved, albeit through a multi-step process that first involves bromination of an existing aminoquinoline. google.com The synthesis of 4-amino and 4-thioalkyl-8-hydroxyquinolines from 4-chloro-8-tosyloxyquinoline further illustrates the principle of using a halogenated precursor for amination. researchgate.net

Table 2: Examples of Nucleophilic Substitution for the Synthesis of Amino-Quinolines This table provides examples of reaction conditions for the synthesis of amino-quinoline derivatives via nucleophilic substitution on halo-quinoline precursors.

| Precursor | Nucleophile & Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Chloroquinoline | Various amines, Conventional heating or Microwave | 4-Aminoquinoline | - | researchgate.net |

| 4-Chloro-8-tosyloxyquinoline | Pyrrolidine, Ethanol, Reflux | 4-(Pyrrolidin-1-yl)-8-hydroxyquinoline | 79% | researchgate.net |

| Polyfluoroquinoline | Aqueous Ammonia, 1,4-Dioxane, 180°C | Aminodefluorinated quinoline | - | chemsynthesis.com |

Chemical Reactivity and Transformations of 8 Fluoro 5 Methylquinolin 3 Amine

Reactivity of the Amino Group

The amino group at the C3 position of the quinoline (B57606) ring is a versatile functional handle, capable of participating in a variety of chemical transformations. Its nucleophilic character allows it to react with a range of electrophiles.

The primary amino group of 3-aminoquinolines readily undergoes condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. libretexts.org This acid-catalyzed reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule. libretexts.org The reaction is reversible and pH-dependent, with optimal rates typically observed under mildly acidic conditions. libretexts.org

The formation of these Schiff bases is a common strategy in medicinal chemistry to generate new molecular entities. For instance, the condensation of various aminoquinolines with aldehydes has been explored in the synthesis of compounds with potential biological activities. rsc.org

Table 1: Examples of Schiff Base Formation with Aminoquinolines

| Amine Reactant | Aldehyde/Ketone Reactant | Product Type | Reference |

| 3-Aminoquinoline (B160951) | Various aldehydes | Schiff Base | rsc.org |

| Ammonia (B1221849) or 1°-amines | Aldehydes or Ketones | Imine (Schiff Base) | libretexts.org |

| Ninhydrin | Aldehydes and primary amines | Highly fluorescent ternary products | nih.gov |

This table presents generalized examples of Schiff base formation and does not represent specific reactions of 8-Fluoro-5-methylquinolin-3-amine.

The 3-aminoquinoline scaffold is a valuable precursor for the synthesis of more complex, fused heterocyclic systems. These reactions often leverage the nucleophilicity of the amino group in combination with a suitably positioned electrophilic site, either on the quinoline ring itself or on a reactant.

A prominent example is the synthesis of imidazo[4,5-c]quinolines, a class of compounds known for their immunomodulatory properties. nih.gov The general synthetic route involves the reaction of a 3,4-diaminoquinoline intermediate with an orthoester or a carboxylic acid. nih.gov While this compound itself is not a 3,4-diaminoquinoline, this highlights the potential for the amino group to participate in cyclization following further functionalization of the C4 position.

Another important class of fused heterocycles accessible from aminoquinolines are the triazoloquinolines. nih.govresearchgate.net For example, 1H- nih.govCurrent time information in Bangalore, IN.nih.govtriazolo[4,5-c]quinoline derivatives can be synthesized, and these structures are of interest in medicinal chemistry. researchgate.netmdpi.com The synthesis often involves the diazotization of the amino group followed by an intramolecular cyclization.

The amino group of this compound can be readily acylated to form the corresponding amides. This reaction typically involves treating the amine with an acylating agent such as an acid chloride, acid anhydride, or a carboxylic acid activated with a coupling agent. libretexts.orglibretexts.org Amide bond formation is a robust and widely used transformation in organic synthesis and is frequently employed to modify the properties of a parent molecule. organic-chemistry.org

The synthesis of amide derivatives of 3-aminoquinoline has been reported in the literature, often in the context of developing new therapeutic agents. researchgate.net These reactions provide a straightforward method for introducing a wide variety of substituents onto the quinoline core via the amino linker. The use of Lewis acid catalysts can also facilitate the direct amidation of amino acids with amines. nih.gov

Table 2: General Methods for Amide Synthesis

| Reactants | Reagent/Catalyst | Product | Reference |

| Carboxylic Acid + Amine | Heat | Amide | libretexts.org |

| Acid Chloride + Amine/Ammonia | - | Amide | libretexts.org |

| Carboxylic Acid + Amine | Coupling Agent (e.g., DCC) | Amide | libretexts.org |

| Acid Anhydride + Amine | - | Amide | libretexts.org |

This table outlines common methods for amide bond formation.

Reactivity at the Fluoro Substituent

The fluorine atom at the C8 position of the quinoline ring introduces another dimension to the compound's reactivity, primarily through nucleophilic aromatic substitution and potential directing effects in other transformations.

A fluorine atom on an aromatic ring can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, particularly when the ring is activated by electron-withdrawing groups. wikipedia.orgchemistrysteps.commasterorganicchemistry.com In the case of fluoroquinolones, the C-7 fluorine is often susceptible to displacement by nucleophiles. nih.gov While the C8 position is less commonly discussed in this context, the electronegativity of the ring nitrogen can influence the reactivity of substituents at this position.

For an SNAr reaction to occur, the aromatic ring must be electron-deficient to be attacked by a nucleophile. libretexts.org The presence of electron-withdrawing groups ortho or para to the leaving group stabilizes the negatively charged intermediate (Meisenheimer complex), facilitating the reaction. wikipedia.orgmasterorganicchemistry.com In this compound, the activating effect of the quinoline nitrogen on the C8 position would need to be considered in conjunction with the electronic effects of the methyl and amino groups to predict the feasibility of SNAr at the C8-fluoro position.

The high electronegativity of fluorine can influence the regioselectivity of certain reactions. For instance, in some aromatic systems, a fluorine substituent can direct ortho-lithiation. However, the application of this to the 8-fluoro position of a quinoline would depend on the specific reaction conditions and the interplay of other substituents.

Furthermore, the presence of a fluorine atom can modulate the biological activity and pharmacokinetic properties of a molecule. nih.gov While not a chemical transformation in the classical sense, this "biochemical reactivity" is a key consideration in the design of fluorinated drug candidates.

Reactivity of the Methyl Group

The methyl group at the C5 position of this compound is a site for various chemical modifications, primarily through the activation of its C(sp³)-H bonds.

Side-Chain Functionalization (e.g., Oxidative Functionalization)

While direct studies on the oxidative functionalization of this compound are not extensively documented, the reactivity of similar 8-methylquinoline (B175542) systems provides significant insights. The methyl group on the quinoline scaffold can undergo various functionalization reactions. For instance, the C(sp³)-H bonds of 8-methylquinolines can be targeted for C-C or C-X (where X is a heteroatom) bond formation. These transformations often rely on transition-metal catalysis to achieve high selectivity and efficiency. nih.gov

The electronic nature of the substituents on the quinoline ring plays a crucial role. In this compound, the electron-donating amino group at C3 and the electron-withdrawing fluorine atom at C8 will modulate the reactivity of the C5-methyl group, influencing the conditions required for its functionalization compared to unsubstituted 8-methylquinoline.

Transformations Involving C(sp³)-H Activation

The activation of C(sp³)-H bonds is a powerful strategy for the direct functionalization of alkyl chains on aromatic systems. Research on 8-methylquinolines has demonstrated the feasibility of such transformations. nih.gov Specifically, Cp*Rh(III)-catalyzed reactions have been employed for the regioselective methylation and trifluoromethylthiolation of the C(sp³)–H bond of 8-methylquinolines. researchgate.netacs.org

These reactions typically proceed through a five-membered rhodacycle intermediate, formed by the coordination of the quinoline nitrogen to the rhodium center and subsequent C-H activation. acs.org This directing-group assistance ensures high regioselectivity at the methyl group. For this compound, the nitrogen atom of the quinoline ring can similarly direct a metal catalyst to activate the C5-methyl group.

Below is a table summarizing typical C(sp³)-H activation reactions performed on the 8-methylquinoline scaffold, which can be extrapolated to the target molecule.

| Reaction Type | Catalyst/Reagents | Substrate Scope | Typical Yield | Reference |

| Methylation | [CpRhCl₂]₂, AgSbF₆, KMeBF₃ | Various substituted 8-methylquinolines | High | acs.org |

| Trifluoromethylthiolation | [CpRhCl₂]₂, AgSbF₆, AgSCF₃ | Various substituted 8-methylquinolines | Good to Excellent | researchgate.net |

This table is based on data for related 8-methylquinoline compounds.

Electrophilic and Nucleophilic Aromatic Substitution on the Quinoline Ring System

The quinoline ring in this compound is susceptible to both electrophilic and nucleophilic attack, with the outcome dictated by the directing effects of the existing substituents.

Electrophilic Aromatic Substitution (EAS)

The mechanism of EAS involves the attack of an electrophile on the electron-rich aromatic ring, forming a resonance-stabilized carbocation intermediate (a σ-complex), followed by deprotonation to restore aromaticity. libretexts.orgmasterorganicchemistry.com In this compound, the activating effects of the amino group (ortho-, para-directing) and the methyl group (ortho-, para-directing) compete with the deactivating effects of the quinoline nitrogen and the fluorine atom (ortho-, para-directing but deactivating).

The powerful activating and ortho-, para-directing nature of the amino group at C3 would likely direct incoming electrophiles to the C2 and C4 positions. The C5-methyl group would further activate the C6 position. The deactivating, meta-directing influence of the protonated quinoline nitrogen (under strongly acidic conditions) and the deactivating effect of the fluorine at C8 add another layer of complexity. Predicting the exact regioselectivity would require experimental investigation, as it results from a complex balance of these electronic and steric factors.

Nucleophilic Aromatic Substitution (NAS)

Nucleophilic aromatic substitution is a key reaction for aryl halides, particularly those activated by electron-withdrawing groups. libretexts.org The reaction typically proceeds through a two-step addition-elimination mechanism, involving a negatively charged Meisenheimer intermediate. libretexts.orgmasterorganicchemistry.com The presence of the electron-withdrawing fluorine atom at C8 makes the ring electron-deficient and thus susceptible to NAS. Fluorine is an excellent leaving group in NAS reactions, a fact attributed to its high electronegativity which activates the ring towards nucleophilic attack. masterorganicchemistry.com

Therefore, a nucleophile could potentially displace the fluorine atom at the C8 position. The rate of this substitution is enhanced by the presence of electron-withdrawing groups that can stabilize the negative charge of the intermediate. masterorganicchemistry.com In this molecule, the quinoline nitrogen itself acts as an electron-withdrawing group, facilitating such an attack. This method has been used for the functionalization of various fluoro(hetero)arenes. nih.gov

Other Significant Chemical Transformations (e.g., Deoxygenation of N-oxides)

Beyond substitutions on the ring and functionalization of the methyl group, the quinoline nitrogen itself can be involved in chemical transformations. A common reaction is the formation of a quinoline N-oxide by oxidation, followed by subsequent deoxygenation.

The oxidation of the quinoline nitrogen to an N-oxide can be achieved using various oxidizing agents, such as m-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide. rsc.org The resulting N-oxide of this compound would be a versatile intermediate.

Deoxygenation of aromatic amine N-oxides can be accomplished using several methods, including metal-free approaches. nih.gov Reagents like phenylsilane (B129415) or systems involving P(III)/P(V) redox cycling under photochemical conditions have proven effective for the deoxygenation of a wide range of aromatic N-oxides. nih.gov These methods are often highly chemoselective, tolerating various other functional groups. researchgate.net

Furthermore, quinoline N-oxides can undergo deoxygenative functionalization. For example, a metal-free, deoxygenative C2-heteroarylation of quinoline N-oxides has been developed using N-sulfonyl-1,2,3-triazoles, providing regioselective access to C2-substituted quinolines in excellent yields under mild conditions. nih.gov This highlights the potential of the N-oxide of this compound as an intermediate for further diversification.

The table below summarizes reaction conditions for the deoxygenative C2-heteroarylation of quinoline N-oxide.

| Substrates | Reagents/Conditions | Product | Yield | Reference |

| Quinoline N-oxide, 4-phenyl-1-tosyl-1,2,3-triazole | DCE, room temperature | 2-(4-phenyl-1H-1,2,3-triazol-1-yl)quinoline | 95% | nih.gov |

| 6-Methoxyquinoline N-oxide, 4-phenyl-1-tosyl-1,2,3-triazole | DCE, room temperature | 6-Methoxy-2-(4-phenyl-1H-1,2,3-triazol-1-yl)quinoline | 90% | nih.gov |

| 8-Allylquinoline N-oxide, 4-phenyl-1-tosyl-1,2,3-triazole | DCE, room temperature | 8-Allyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)quinoline | 84% | nih.gov |

This table is based on data for related quinoline N-oxide compounds.

Spectroscopic Characterization and Advanced Analytical Techniques in Quinoline Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules. For 8-Fluoro-5-methylquinolin-3-amine, ¹H, ¹³C, and ¹⁹F NMR each provide unique and complementary information.

¹H NMR Spectroscopy provides information on the number, environment, and connectivity of protons in the molecule. In the ¹H NMR spectrum of a related compound, 8-fluoro-2-methylquinoline, a singlet corresponding to the methyl protons at the C-2 position is observed at δ 2.75 ppm. For this compound, the methyl group at the C-5 position would also be expected to produce a singlet, likely in a similar chemical shift region. The aromatic protons on the quinoline (B57606) ring would exhibit complex splitting patterns in the downfield region of the spectrum, typically between 7.0 and 9.0 ppm, influenced by the positions of the fluorine, methyl, and amine substituents. The protons of the amine group would likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

¹³C NMR Spectroscopy offers insight into the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal. Based on a derivative of 8-fluoro-2-methylquinoline, the methyl carbon at the C-2 position gives a signal at δ 20.82 ppm. The methyl carbon of this compound at C-5 is expected in a similar range. The aromatic carbons would resonate in the region of approximately 110-160 ppm. The carbon atom attached to the fluorine (C-8) would show a large coupling constant in the ¹³C NMR spectrum, which is a characteristic feature of C-F bonds.

¹⁹F NMR Spectroscopy is a highly sensitive technique for the direct observation of fluorine atoms. Since this compound contains a single fluorine atom, its ¹⁹F NMR spectrum would display a single signal. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. The fluorine substituent's electron-withdrawing nature can influence the fluorescence properties of quinoline derivatives.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Specific experimental data for this compound is not publicly available. The following are estimated values based on related compounds and general NMR principles.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H2 | ~8.5 | C2: ~145 |

| H4 | ~7.8 | C3: ~130 |

| H6 | ~7.4 | C4: ~125 |

| H7 | ~7.2 | C4a: ~148 |

| 5-CH₃ | ~2.5 | C5: ~135 |

| 3-NH₂ | Broad, ~5.0 | C6: ~128 |

| C7: ~120 | ||

| C8: ~155 (d, ¹JCF ≈ 250 Hz) | ||

| C8a: ~140 | ||

| 5-CH₃: ~20 |

Mass Spectrometry (MS and High-Resolution Mass Spectrometry)

Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental composition of a compound. For this compound, low-resolution MS would show the molecular ion peak (M⁺), confirming the molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of the elemental formula with high accuracy.

The fragmentation pattern observed in the mass spectrum offers valuable structural information. For quinoline derivatives, common fragmentation pathways involve the loss of small molecules or radicals from the parent structure. For instance, in the mass spectrum of the related compound 8-aminoquinoline (B160924), the molecular ion peak is observed at m/z 144. chemicalbook.com

Table 2: Predicted Mass Spectrometry Data for this compound (Note: Specific experimental data is not available. Predictions are based on the molecular formula C₁₀H₉FN₂.)

| Parameter | Predicted Value |

| Molecular Formula | C₁₀H₉FN₂ |

| Molecular Weight | 176.19 g/mol |

| [M]⁺ (m/z) | 176 |

| HRMS [M+H]⁺ (m/z) | 177.0826 |

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for its various functional groups.

Key expected vibrational modes include the N-H stretching of the primary amine group, typically appearing as two bands in the region of 3300-3500 cm⁻¹. The C-F stretching vibration will produce a strong absorption band, usually in the 1000-1400 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹. Aromatic C=C and C=N stretching vibrations will be observed in the 1400-1600 cm⁻¹ region. The IR spectrum of 8-aminoquinoline, a structurally similar compound, can provide a reference for the expected positions of the amine and quinoline ring vibrations. chemicalbook.com

Table 3: Predicted Characteristic IR Absorption Bands for this compound (Note: Predicted values based on typical functional group absorption regions.)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Primary Amine (N-H) | Stretching | 3300 - 3500 (two bands) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H (CH₃) | Stretching | 2850 - 3000 |

| Aromatic C=C/C=N | Stretching | 1400 - 1600 |

| C-F | Stretching | 1000 - 1400 |

| N-H | Bending | 1550 - 1650 |

Electronic Absorption (UV-Vis) and Emission Spectroscopy

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Quinoline and its derivatives are known to absorb UV radiation due to π-π* transitions within the aromatic system. researchgate.net The absorption spectrum of this compound is expected to show characteristic absorption maxima (λmax) in the UV region. The positions of these maxima can be influenced by the substituents on the quinoline ring and the solvent used. For instance, 8-hydroxyquinoline derivatives exhibit fluorescence, and the introduction of a fluorine atom can lead to a blue shift in the emission spectrum and an increase in quantum yield. Many 8-aminoquinoline derivatives are also known to be fluorescent. nih.gov

Table 4: Predicted UV-Vis and Fluorescence Properties for this compound (Note: Specific experimental data is not available. General properties for amino- and fluoro-quinolines are considered.)

| Parameter | Predicted Property |

| UV-Vis Absorption | |

| λmax 1 | ~240-260 nm (π-π* transition) |

| λmax 2 | ~320-350 nm (n-π* and π-π* transitions) |

| Fluorescence Emission | |

| Emission Maximum (λem) | Expected in the blue-green region of the spectrum |

| Quantum Yield (ΦF) | Potentially moderate to high, influenced by solvent |

Chromatographic Techniques for Structural Confirmation and Purity Assessment (e.g., GC-MS)

Chromatographic techniques are vital for the separation, purification, and purity assessment of organic compounds. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a volatile compound like this compound, GC-MS can be used to determine its retention time, which is a characteristic property under specific chromatographic conditions, and to confirm its molecular weight and fragmentation pattern.

High-Performance Liquid Chromatography (HPLC) is another crucial technique, particularly for less volatile or thermally labile compounds. HPLC can be used for both analytical and preparative purposes. A commercial supplier of a related compound, 5-Fluoro-8-methylquinolin-3-amine, indicates the availability of HPLC and LC-MS data, suggesting these are suitable techniques for the analysis and purification of this class of compounds. bldpharm.com

Electrochemical Characterization and Redox Properties

Electrochemical techniques, such as cyclic voltammetry, can be employed to investigate the redox properties of this compound. These methods provide information about the oxidation and reduction potentials of the compound, which are related to its electronic structure and reactivity. The quinoline ring system is electrochemically active, and the presence of electron-donating (amine, methyl) and electron-withdrawing (fluoro) substituents will influence its redox behavior. While specific data for this compound is not available, studies on other quinoline derivatives have demonstrated their rich electrochemistry.

Computational Chemistry and Theoretical Investigations of 8 Fluoro 5 Methylquinolin 3 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. By approximating the electron density of a system, DFT calculations can accurately predict molecular geometries, energies, and a host of other electronic parameters, providing a foundational understanding of the molecule's intrinsic characteristics. For quinoline (B57606) derivatives, methods like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p) are commonly employed to achieve a balance between computational cost and accuracy.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic behavior and chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity.

Theoretical calculations on related quinoline derivatives provide insight into the expected values for 8-Fluoro-5-methylquinolin-3-amine. DFT studies on similar aromatic systems show that the HOMO is typically distributed over the quinoline ring and the amino group, while the LUMO is delocalized across the fused aromatic system. The precise energy values are highly dependent on the computational method and basis set used.

Theoretical Approaches to Structure-Reactivity Relationships

In Silico Modeling for Understanding Molecular Interactions

In silico modeling is a critical component of computational chemistry that focuses on simulating the interaction between a small molecule, such as this compound, and a biological macromolecule, typically a protein or a nucleic acid. This modeling is instrumental in predicting the binding affinity and mode of interaction, which are key determinants of the compound's potential therapeutic effect.

Molecular docking is a primary technique used in this context. It predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net The process involves placing the ligand into the binding site of the protein and evaluating the interaction energy for different conformations. The results of molecular docking studies are often presented as a docking score, which is an estimation of the binding affinity. eurekaselect.com For quinoline derivatives, docking studies have been instrumental in identifying potential protein targets and elucidating the structural basis for their activity. researchgate.netsemanticscholar.org

The insights gained from molecular docking can guide the rational design of more potent and selective analogs. For example, understanding the specific amino acid residues in the binding pocket that interact with the fluoro and methyl groups of this compound can inform further chemical modifications to enhance these interactions.

Beyond binding affinity, in silico models are also employed to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. benthamdirect.commdpi.com These predictions are crucial for assessing the drug-likeness of a molecule and identifying potential liabilities early in the drug discovery process. Various computational models and software can predict parameters such as oral bioavailability, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes. nih.gov

To illustrate the kind of data generated in such studies, the following tables present hypothetical molecular docking and ADMET prediction results for this compound.

Table 1: Hypothetical Molecular Docking Results for this compound with a Kinase Target

| Parameter | Predicted Value |

| Docking Score (kcal/mol) | -8.5 |

| Hydrogen Bond Interactions | 2 |

| Interacting Residues | GLU-81, LEU-132 |

| Pi-Stacking Interactions | 1 |

| Interacting Residue | PHE-80 |

This table is for illustrative purposes only and does not represent actual experimental data.

Table 2: Predicted ADMET Properties of this compound

| Property | Predicted Value | Assessment |

| Oral Bioavailability | > 80% | High |

| Blood-Brain Barrier Permeability | Low | Low CNS side effects |

| CYP2D6 Inhibition | No | Low risk of drug-drug interactions |

| Ames Mutagenicity | Negative | Non-mutagenic |

This table is for illustrative purposes only and does not represent actual experimental data.

Role of 8 Fluoro 5 Methylquinolin 3 Amine As a Synthetic Precursor and Chemical Scaffold in Academic Research

Strategic Building Block in the Synthesis of Complex Organic Molecules

The strategic placement of functional groups on the 8-Fluoro-5-methylquinolin-3-amine scaffold makes it an exemplary building block for the synthesis of complex organic molecules. The quinoline (B57606) core itself is a common feature in many natural products and pharmacologically active compounds. The presence of the 3-amino group provides a key nucleophilic handle for a wide array of chemical transformations, including acylation, alkylation, and participation in multicomponent reactions.

The fluorine atom at the 8-position significantly influences the electronic properties of the quinoline ring system through its strong electron-withdrawing inductive effect. This can enhance the metabolic stability of molecules derived from this scaffold, a desirable feature in drug discovery. evitachem.com The methyl group at the 5-position introduces steric bulk and can modulate the conformation of larger molecules, influencing their binding affinity to biological targets. acs.org

Research on related quinoline derivatives demonstrates the utility of this class of compounds in constructing intricate molecular frameworks. For instance, various substituted quinolines serve as key intermediates in the synthesis of compounds with potential applications in medicinal chemistry. evitachem.comnih.gov The reactivity of the amino group allows for the facile introduction of diverse side chains and the construction of amide linkages, which are fundamental in the assembly of larger, more complex structures.

Scaffold for the Construction of Novel Heterocyclic Systems

The inherent reactivity of the 3-amino group in this compound makes it an ideal starting point for the construction of novel fused heterocyclic systems. The amino group can participate in various cyclization reactions, leading to the formation of polycyclic structures with diverse and often enhanced biological activities.

For example, 3-aminoquinolines can undergo condensation reactions with dicarbonyl compounds or their equivalents to form fused pyrazino- or pyrimido-quinoline systems. These types of reactions are well-documented for various amino-substituted heterocycles and provide a straightforward route to complex, multi-ring structures. researchgate.netrsc.org The specific substitution pattern of this compound can influence the regioselectivity and stereoselectivity of these cyclization reactions, offering a pathway to a diverse library of novel heterocyclic compounds.

The general strategies for the synthesis of fused heterocyclic systems from amino-substituted precursors are outlined in the following table, illustrating the potential synthetic pathways available for this compound.

| Reaction Type | Reactant B | Fused Heterocyclic System |

| Condensation | 1,2-Dicarbonyl Compound | Pyrazino[2,3-c]quinoline |

| Cyclocondensation | α,β-Unsaturated Ketone | Pyrimido[4,5-c]quinoline |

| Pictet-Spengler Reaction | Aldehyde | Tetrahydro-β-carboline analogue |

| Friedländer Annulation | α-Methylene Ketone | Benzo[b] mdpi.comrsc.orgnaphthyridine |

These examples, while not specific to this compound, highlight the vast potential of this compound as a scaffold for generating chemical diversity in the realm of heterocyclic chemistry.

Design Principles for Modulating Chemical Reactivity and Selectivity

The chemical reactivity and selectivity of this compound are governed by the interplay of its three key substituents. Understanding these influences is crucial for designing synthetic strategies and predicting reaction outcomes.

The 3-amino group is a potent activating group and a strong nucleophile. It directs electrophilic aromatic substitution to the 2- and 4-positions of the quinoline ring. Its nucleophilicity allows for a wide range of functionalization reactions, such as the formation of amides, sulfonamides, and Schiff bases. crimsonpublishers.com

The 8-fluoro group exerts a strong electron-withdrawing inductive effect, which deactivates the benzene (B151609) portion of the quinoline ring towards electrophilic attack. nih.gov This electronic effect can also influence the acidity of the N-H protons of the amino group and the basicity of the quinoline nitrogen. Furthermore, the presence of fluorine can impact the regioselectivity of reactions occurring on the heterocyclic ring. acs.org

The 5-methyl group has a dual role. It is a weakly electron-donating group, which can slightly activate the benzene ring towards electrophilic substitution. More significantly, it imposes steric hindrance, which can direct the approach of reagents and influence the regioselectivity of reactions, particularly at the adjacent 4- and 6-positions. acs.org

The combination of these electronic and steric effects allows for a fine-tuning of the reactivity of the this compound scaffold. For instance, palladium-catalyzed cross-coupling reactions, which are powerful tools for C-C and C-N bond formation, can be directed to specific positions on the quinoline ring based on the electronic nature of the substituents and the choice of catalyst and reaction conditions. rsc.orgnih.gov

Contribution to Ligand Design in Coordination Chemistry

The field of coordination chemistry has seen a surge in the use of quinoline-based ligands for the synthesis of novel metal complexes with interesting catalytic and photophysical properties. The 8-aminoquinoline (B160924) motif, in particular, is a well-established bidentate chelating ligand, coordinating to metal ions through the quinoline nitrogen and the amino nitrogen. nih.gov

This compound, possessing a similar 3-aminoquinoline (B160951) core, is a promising candidate for the design of new ligands. The nitrogen atoms of the quinoline ring and the amino group can act as a bidentate N,N-donor set, capable of forming stable complexes with a variety of transition metals. The presence of the fluoro and methyl substituents can modulate the electronic and steric properties of the resulting metal complexes, thereby influencing their stability, reactivity, and spectroscopic properties. mdpi.comresearchgate.net

The potential of aminoquinoline derivatives in coordination chemistry is highlighted by the development of rhenium(I) and copper(II) complexes that exhibit interesting biological activities. rsc.org The coordination of the metal center to the quinoline ligand can lead to complexes with unique geometries and electronic structures, which can be exploited in areas such as catalysis and materials science. nih.gov

| Metal Ion | Potential Coordination Geometry | Potential Applications |

| Copper(II) | Square Planar, Distorted Octahedral | Catalysis, Antimicrobial Agents |

| Zinc(II) | Tetrahedral, Octahedral | Fluorescent Sensing, Enzyme Inhibition |

| Rhenium(I) | Octahedral | Photoredox Catalysis, Bioimaging |

| Palladium(II) | Square Planar | Cross-coupling Catalysis |

| Ruthenium(II) | Octahedral | Catalysis, Photodynamic Therapy |

Development of Chemical Probes (General, not related to therapeutic application)

Quinoline derivatives are widely recognized for their fluorescent properties, making them attractive scaffolds for the development of chemical probes for sensing and imaging applications. crimsonpublishers.comrsc.org The fluorescence of the quinoline core is sensitive to its substitution pattern and its local environment, a property known as solvatochromism. researchgate.net

This compound possesses the key structural features required for a fluorescent probe. The quinoline ring system provides the basic fluorophore, while the amino group can act as an electron-donating group, influencing the intramolecular charge transfer (ICT) characteristics of the molecule. The fluorine atom can further modulate the electronic properties and enhance the photostability of the probe. acs.org

By chemically modifying the 3-amino group, it is possible to introduce specific recognition moieties for the detection of various analytes, such as metal ions, anions, and biologically relevant small molecules. The binding of the analyte to the recognition site can induce a change in the fluorescence properties of the quinoline fluorophore, such as an increase or decrease in intensity (chelation-enhanced fluorescence or chelation-induced quenching) or a shift in the emission wavelength. mdpi.comrsc.orgrsc.org

Research has demonstrated the utility of quinoline-based probes for the detection of Fe³⁺ and Cu²⁺ ions and for imaging lipid droplets in living cells. researchgate.netmdpi.comrsc.org These examples underscore the potential of this compound as a versatile platform for the design of novel chemical probes with tailored sensing capabilities for a wide range of applications in chemical biology and materials science.

| Analyte | Sensing Mechanism | Potential Application |

| Metal Ions (e.g., Zn²⁺, Fe³⁺) | Chelation-Enhanced Fluorescence (CHEF) or Quenching | Environmental monitoring, Bioimaging |

| Anions (e.g., F⁻, CN⁻) | Hydrogen bonding, Displacement assay | Chemical sensing |

| pH | Protonation/deprotonation of the amino group | Intracellular pH sensing |

| Polarity | Solvatochromism | Probing microenvironments of polymers and biological membranes |

Future Research Directions and Unexplored Academic Potential

Emerging Synthetic Methodologies for Precision Functionalization

The future synthesis and modification of 8-Fluoro-5-methylquinolin-3-amine and its analogues will likely move beyond traditional methods, embracing modern techniques that offer greater precision, efficiency, and environmental compatibility. The focus will be on the selective functionalization of specific C-H bonds, a strategy that minimizes the need for pre-functionalized starting materials and reduces synthetic steps. nih.gov

Key emerging methodologies include:

Transition Metal-Catalyzed C-H Activation : This has become a powerful tool for the regioselective functionalization of quinoline (B57606) rings. nih.gov Future work could adapt these methods to selectively introduce new substituents at positions C2, C4, C6, or C7 of the this compound core. The existing substituents (fluoro, methyl, and amine groups) will exert significant electronic and steric influences, guiding the regioselectivity of these transformations. For instance, palladium, rhodium, and iridium catalysts have shown success in functionalizing various positions of the quinoline scaffold. nih.gov

Metal-Free Synthesis and Functionalization : To enhance the environmental friendliness and cost-effectiveness of synthesis, metal-free approaches are gaining prominence. acs.orgrsc.org Strategies such as oxidative cascade annulations, reactions involving nitrilium salts, and hydride transfer-initiated processes could be explored to build or modify the core structure. mdpi.comrsc.org For example, a facile functionalization of C(sp³)–H bonds followed by a tandem cyclization strategy has been developed for quinoline derivatives, avoiding the need for transition metals. acs.org

Photocatalysis : Light-induced reactions offer mild conditions for C-H functionalization. The application of photocatalysis could enable novel transformations on the this compound skeleton that are not accessible through traditional thermal methods.

Flow Chemistry : Continuous flow reactors can provide superior control over reaction parameters such as temperature, pressure, and mixing. This technology could be applied to optimize the synthesis of this compound, potentially improving yields, safety, and scalability.

Table 1: Emerging Synthetic Methodologies for Quinoline Functionalization

| Methodology | Description | Potential Application for this compound | Reference(s) |

|---|---|---|---|

| Transition Metal C-H Activation | Use of catalysts (e.g., Pd, Rh, Ir) to selectively functionalize C-H bonds, enabling direct introduction of various functional groups. | Regioselective introduction of alkyl, aryl, or other groups at C2, C4, C6, and C7 positions. | nih.gov |

| Metal-Free C(sp³)–H Functionalization | A strategy involving tandem cyclization to synthesize quinoline derivatives without transition metal catalysts, offering an environmentally friendly approach. | Synthesis of complex derivatives by reacting with 2-styrylanilines or similar precursors. | acs.org |

| Oxidative Annulation | Formation of the quinoline ring system or additional fused rings through an oxidative cyclization process, often catalyzed by copper. | Construction of polycyclic analogues of the parent compound from readily available starting materials. | mdpi.com |

| Hydride Transfer-Initiated Synthesis | A metal-free construction of 3-functionalized quinolines via the deconstruction of isoquinoline (B145761) derivatives. | A novel route to synthesize analogues with complex substituents at the C3 position, adjacent to the amine group. | rsc.org |

| Mannich-Type Reactions | Condensation reaction involving an amine, formaldehyde, and an active hydrogen compound (like 8-hydroxyquinoline) to introduce aminoalkyl groups. | Functionalization at the C7 position of derivatives where the C3-amine is modified or protected. | nih.govmdpi.comsemanticscholar.org |

Application of Advanced In Situ Characterization Techniques

To fully understand and optimize the synthesis and reactivity of this compound, the application of advanced in situ characterization techniques is crucial. These methods allow for real-time monitoring of chemical reactions, providing invaluable data on reaction kinetics, mechanistic pathways, and the formation of transient intermediates.

Future research should incorporate techniques such as:

In Situ Infrared (IR) Spectroscopy (ReactIR) : This technique can track the concentration of reactants, products, and key intermediates throughout a reaction by monitoring their characteristic vibrational frequencies. It would be particularly useful for optimizing reaction conditions and understanding the kinetics of synthetic routes to this compound derivatives.

In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy : By acquiring NMR spectra directly from the reaction vessel, researchers can identify and quantify species present in the reaction mixture without the need for sampling and quenching. This would be instrumental in identifying short-lived intermediates in complex, multi-step syntheses or in studying the novel reactivity patterns of the compound.

In Situ Raman Spectroscopy : Complementary to IR spectroscopy, Raman spectroscopy is highly effective for monitoring reactions in aqueous or solvent-heavy systems. It can provide detailed structural information about molecules and is particularly sensitive to the vibrations of non-polar bonds, which could be useful for tracking modifications to the quinoline core.

Mass Spectrometry (MS) Interfacing : Coupling reaction vessels to mass spectrometers (e.g., ESI-MS) allows for the direct detection of ions in solution. This can help identify reaction intermediates and byproducts, providing direct evidence for proposed mechanistic steps.

The data gathered from these techniques will enable a deeper understanding of the underlying mechanisms governing the synthesis and functionalization of substituted quinolines, leading to more rational and efficient process development.

Integration of Machine Learning and AI in Quinoline Chemistry Research

Key areas for integration include:

Predicting Regioselectivity and Reactivity : ML models, particularly artificial neural networks (ANN), can be trained on large datasets of quinoline reactions to predict the most likely site of functionalization. doaj.org For this compound, an ML model could predict the regioselectivity of electrophilic or nucleophilic aromatic substitution with high accuracy, guiding synthetic efforts and minimizing trial-and-error experimentation. One study demonstrated that an ANN model could correctly predict the site of electrophilic substitution for quinoline derivatives with 86.5% accuracy. doaj.org

Generative Models for Novel Scaffolds : Generative adversarial networks (GANs) and other deep learning architectures can be used to design novel quinoline-based molecules with desired properties. azoai.com By training a model on a library of known bioactive quinolines, researchers could generate new derivatives of this compound that are optimized for a specific biological target or material application. A medical generative adversarial network (MedGAN) has already been successfully used to generate thousands of novel, drug-like quinoline molecules. azoai.com

Reaction Outcome and Synthesis Planning : AI can predict the products of chemical reactions and even suggest entire synthetic routes (retrosynthesis). researchgate.net By inputting this compound as a target, an AI tool could propose efficient, multi-step synthetic pathways, drawing from a vast database of known chemical transformations.

Table 2: Integration of AI/ML in Quinoline Chemistry Research

| AI/ML Application | Model/Technique | Specific Use Case | Potential Impact | Reference(s) |

|---|---|---|---|---|

| Site Selectivity Prediction | Artificial Neural Network (ANN) | Predicts the most probable site for electrophilic substitution on quinoline derivatives using quantum chemical descriptors. | Rapidly guide synthetic strategy for functionalizing this compound. | doaj.org |

| Novel Molecule Generation | Medical Generative Adversarial Network (MedGAN) | Generates novel quinoline scaffolds with drug-like properties from molecular graphs. | Design new derivatives of this compound with optimized characteristics. | azoai.com |

| Bioactivity Prediction | K Nearest Neighbour (KNN) | Classifies compounds as active or inactive based on docking scores, improving the efficiency of virtual screening. | Prioritize the synthesis of derivatives with the highest probability of biological activity. | mdpi.com |

| Retrosynthesis Planning | Sequence-to-Sequence Models (Recurrent Neural Networks) | Predicts reactants and reagents required to synthesize a target molecule. | Accelerate the design of efficient synthetic routes to complex quinoline analogues. | researchgate.net |

Exploration of Novel Reactivity Patterns for Substituted Quinoline Amine Derivatives

The unique electronic landscape of this compound, created by the interplay of an electron-withdrawing fluorine atom, an electron-donating methyl group, and a nucleophilic amine, opens the door to exploring novel reactivity patterns.

Future research could investigate:

Directed C-H Functionalization : The amine group at C3, or a derivative thereof, could act as a directing group in transition metal-catalyzed C-H activation reactions. This could enable highly selective functionalization at the C2 or C4 positions, which are ortho to the amine.

Reactivity of the N-Oxide : Conversion of the quinoline nitrogen to an N-oxide dramatically alters the reactivity of the heterocyclic ring, making the C2 and C4 positions susceptible to nucleophilic attack. nih.govrsc.org Exploring the reaction of this compound-N-oxide with various nucleophiles could provide a facile route to 2- and 4-substituted derivatives that are otherwise difficult to access. rsc.org

Skeletal Editing and Ring Expansion/Contraction : Advanced synthetic methods now allow for the insertion or deletion of atoms within a heterocyclic core. Applying these "skeletal editing" techniques to the quinoline scaffold could lead to entirely new heterocyclic systems. For example, divergent amine insertion has been used to transform α,β-unsaturated ketones into isoquinolinone products, a strategy that could be adapted to create novel quinoline-like structures. acs.org

Domino and Cascade Reactions : The multiple functional groups on this compound could be leveraged in domino or cascade reactions, where a single synthetic operation triggers a sequence of bond-forming events to rapidly build molecular complexity. For example, a reaction could be initiated at the amine group, followed by an intramolecular cyclization onto another part of the quinoline ring.

By systematically studying these and other reactivity patterns, chemists can unlock new synthetic pathways and create a diverse library of novel compounds based on the this compound scaffold for further investigation.

Table 3: Potential Novel Reactivity Patterns

| Reactivity Pattern | Description | Relevance to this compound | Reference(s) |

|---|---|---|---|

| N-Oxide Directed Functionalization | Activation of the quinoline ring by forming the N-oxide, enabling selective C2 amination and alkylation under metal-free conditions. | A route to introduce amine or alkyl groups at the C2 position, leveraging the altered electronics of the N-oxide derivative. | rsc.org |

| Skeletal Editing | Divergent insertion of atoms (e.g., nitrogen from an amine) into the core skeleton of a precursor to create a new heterocyclic ring. | Could be conceptually applied to precursors to form the quinoline ring itself, offering a novel synthetic approach. | acs.org |

| Deconstructive Synthesis | Using a more complex heterocycle (e.g., isoquinolinium salt) as a synthon that deconstructs and rearranges to form a functionalized quinoline. | A potential strategy for accessing 3-aryl substituted derivatives by reacting with 2-aminobenzaldehydes. | rsc.org |

| Amine-Directed C-H Activation | Utilizing the C3-amine group (or a modified version) as an internal directing group to control the regioselectivity of metal-catalyzed C-H functionalization. | Enables precise functionalization at the C2 and C4 positions, which are ortho to the directing group. | nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.